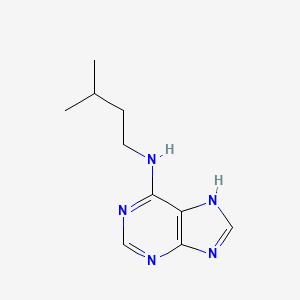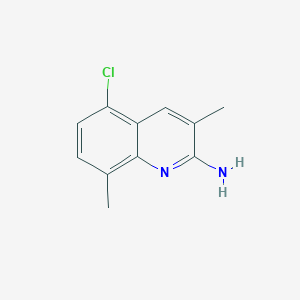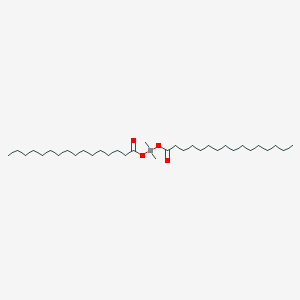![molecular formula C6F12O3S B14141759 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- CAS No. 88190-28-7](/img/structure/B14141759.png)
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- is a highly fluorinated compound known for its unique chemical properties. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents . This compound is often used as a sulfonylating agent in various chemical reactions due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- typically involves the electrochemical fluorination of sulfolane . The process includes the following steps:
Starting Material: Sulfolane is used as the starting material.
Electrochemical Fluorination: The sulfolane undergoes electrochemical fluorination to introduce fluorine atoms into the molecule.
Análisis De Reacciones Químicas
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively.
Cross-Coupling Reactions: Nonaflates derived from this compound are valuable electrophiles in palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- involves its role as a sulfonylating agent. The compound’s fluoride leaving group is readily substituted by nucleophiles, facilitating the formation of various sulfonylated products . This reactivity is attributed to the strong electron-withdrawing effect of the perfluorinated alkyl groups, which stabilize the transition state during the reaction .
Comparación Con Compuestos Similares
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- can be compared with other similar compounds such as:
Perfluorobutanesulfonyl fluoride: Both compounds are used as sulfonylating agents, but 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]- offers greater stability and lower cost.
Perfluorooctanesulfonyl fluoride: This compound has similar applications but differs in the length of the perfluorinated alkyl chain, affecting its reactivity and solubility.
Propiedades
Número CAS |
88190-28-7 |
|---|---|
Fórmula molecular |
C6F12O3S |
Peso molecular |
380.11 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4-octafluoro-4-(1,2,2-trifluoroethenoxy)butane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6F12O3S/c7-1(8)2(9)21-5(14,15)3(10,11)4(12,13)6(16,17)22(18,19)20 |
Clave InChI |
AWEWWBHNEFFOKN-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)F)(OC(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


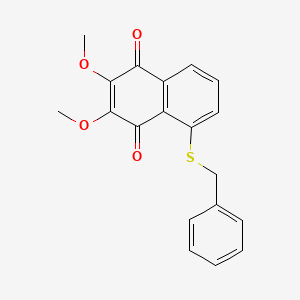
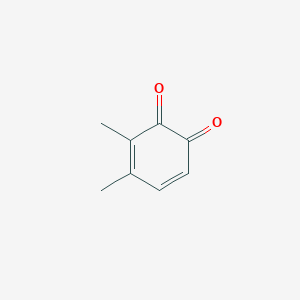
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
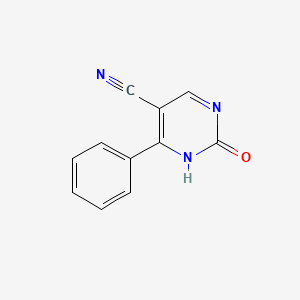
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)

![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)


